ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)5-6-12-9(3)7-8(2)11-12/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKUJAAPCOTTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Catalysts and advanced purification techniques, such as column chromatography, are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Physicochemical and Crystallographic Properties
- Crystallinity : The amide derivative, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, exhibits well-defined crystallinity due to hydrogen bonding via the amide group . In contrast, the ester analogs lack such strong intermolecular interactions, resulting in lower melting points and higher solubility in organic solvents.
- Stability : Ethyl esters generally exhibit greater hydrolytic stability compared to methyl esters under basic conditions, making them preferable in prolonged synthetic workflows .
Biological Activity
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molar Mass: Approximately 222.28 g/mol
- Structure: The compound features a propanoate chain attached to a pyrazole ring substituted with two methyl groups at positions 3 and 5.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate. The reaction is conducted in organic solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains and fungi. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit enzymes involved in crucial metabolic pathways, such as the folate pathway in Leishmania major by targeting the enzyme LmPTR1 (Leishmania major pteridine reductase 1). This inhibition disrupts folate metabolism, leading to cell death.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Cytotoxicity Studies
Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate | Similar pyrazole core with an additional ethyl group | Potentially similar antimicrobial activity |
| Mthis compound | Methyl ester derivative | Known for antifungal properties |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid | Carboxylic acid analog | Explored for anti-inflammatory effects |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study assessed the compound's effectiveness against common pathogenic bacteria and found a significant reduction in bacterial counts at specific concentrations .
- Cytotoxicity Assay : In another investigation involving cancer cell lines (e.g., HeLa cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target enzymes like LmPTR1, supporting its role as an inhibitor and elucidating its mechanism of action.
Q & A
Q. What are the common synthetic routes for ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often starting with alkylation of 3,5-dimethylpyrazole. A typical method involves reacting 3,5-dimethylpyrazole with ethyl acrylate or a halogenated propanoate derivative under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on:
- Temperature : 60–80°C for 12–24 hours to ensure complete substitution .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for removing unreacted precursors .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : and NMR confirm the ester group (δ ~4.1 ppm for –OCH₂CH₃) and pyrazole ring protons (δ ~5.8–6.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 211.26) .
- X-ray crystallography : SHELX and ORTEP-3 are used for structural validation. For example, a related pyrazole derivative (C10H17N3O2) was resolved to R₁ = 0.039 using SHELXL .
Q. What are the key physicochemical properties relevant to experimental design?
| Property | Data (Analog-Based Inference)* | Significance |
|---|---|---|
| Solubility | Soluble in DMSO, chloroform | Solvent selection for reactions/assays |
| Stability | Stable at RT, hygroscopic | Storage conditions (−20°C under argon) |
| LogP | ~1.8 (predicted) | Membrane permeability in bioassays |
| *Data extrapolated from structurally similar esters . |
Q. What chemical transformations can this compound undergo?
- Ester hydrolysis : Using NaOH/EtOH to yield the carboxylic acid derivative .
- Pyrazole ring functionalization : Electrophilic substitution (e.g., nitration) at the 4-position .
- Amide coupling : Reacting with amines via EDC/HOBt to form prodrugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., unreacted pyrazole or ester intermediates) .
- Reaction scalability : Pilot-scale trials under inert atmospheres (N₂/Ar) improve reproducibility .
- Catalyst degradation : Replace homogeneous catalysts with immobilized variants (e.g., polymer-supported bases) .
Q. What methodologies elucidate the mechanism of action in biological systems?
- Kinetic assays : Measure inhibition constants () for enzyme targets (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Molecular docking : AutoDock Vina predicts binding modes to active sites (e.g., pyrazole interactions with hydrophobic pockets) .
- Metabolite profiling : LC-MS/MS identifies hydrolysis products in hepatic microsomes .
Q. How can computational modeling predict reactivity and bioactivity?
- DFT calculations : Gaussian 09 optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- QSAR models : Correlate substituent effects (e.g., –CH₃ vs. –CF₃) with IC₅₀ values in cytotoxicity assays .
Q. How does the pyrazole substitution pattern influence reactivity and bioactivity?
Comparative studies with analogs show:
- 3,5-Dimethyl groups : Enhance steric shielding, reducing off-target interactions .
- Ethyl ester vs. methyl ester : Ethyl esters exhibit slower hydrolysis rates, prolonging bioavailability .
- Chloro substituents : Increase electrophilicity, improving binding to cysteine residues in enzymes .
Notes
- Data Limitations : Direct physicochemical data for this compound are sparse; inferences are drawn from structurally related compounds.
- Software Tools : SHELX , ORTEP-3 , and Gaussian are recommended for structural and computational analysis.
- Safety : While specific toxicity data are unavailable, standard PPE (gloves, lab coat) and fume hoods are advised during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
